REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])C)[CH:4]([CH3:6])C.CN([C:13]([O:17][N:18]1N=NC2C=CC=[N:24][C:19]1=2)=[N+:14](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.CCOCC.CC(OC)(C)C.CCOC(C)=O>[CH2:9]1[CH:6]2[CH:1]([C:13]3[O:17][N:18]=[C:19]([NH2:24])[N:14]=3)[CH2:2][N:3]([CH2:4]2)[CH2:7]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
amidoxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for a period of 5 to 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. or RT for a period of 30 minutes to 18 hours
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4 or Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 150° C. for 30 min under MW irradiation
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with an adequate solvent, such as Et2O, MTBE or EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4 or Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by flash chromatography or precipitation
|
Reaction Time |
17.5 (± 12.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1CN2CC1C(C2)C3=NC(=NO3)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |